An In-depth Technical Guide to (2-(2-Morpholinoethoxy)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-(2-Morpholinoethoxy)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
CAS Number: 1310930-78-9
Abstract
This technical guide provides a comprehensive overview of (2-(2-Morpholinoethoxy)phenyl)boronic acid, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and, most importantly, its applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide will offer field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of complex molecule synthesis. Beyond their utility as synthetic intermediates, the inherent properties of the boronic acid moiety, such as its ability to form reversible covalent bonds with diols, have opened up new avenues in drug design and diagnostics.
The morpholine substructure, incorporated into (2-(2-Morpholinoethoxy)phenyl)boronic acid, is recognized as a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and pharmacokinetic profiles. The strategic placement of the morpholinoethoxy group at the ortho position of the phenylboronic acid creates a unique reagent with specific steric and electronic characteristics that can be leveraged in targeted drug synthesis.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1310930-78-9 | |
| Molecular Formula | C₁₂H₁₈BNO₄ | |
| Molecular Weight | 251.09 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in many organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. | Inferred from general boronic acid properties |
Structural Features and Their Implications:
The key structural features of (2-(2-Morpholinoethoxy)phenyl)boronic acid are the boronic acid group (-B(OH)₂) and the ortho-substituted morpholinoethoxy side chain.
-
The Boronic Acid Group: This functional group is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic nature of the boron atom is crucial for the transmetalation step in the catalytic cycle.
-
The Ortho-Morpholinoethoxy Group: This bulky and polar substituent significantly influences the molecule's properties.
-
Steric Hindrance: The ortho placement can influence the rotational barrier around the C-B bond and the approach of reactants during coupling reactions, potentially leading to unique selectivity.
-
Intramolecular Interactions: The nitrogen and oxygen atoms in the morpholinoethoxy chain can potentially coordinate with the boron atom or interact with other reagents, thereby modulating the reactivity of the boronic acid.
-
Physicochemical Properties: The morpholine moiety enhances polarity and can improve the solubility of the molecule and its derivatives in biological media, a desirable trait for drug candidates.
-
Synthesis of (2-(2-Morpholinoethoxy)phenyl)boronic acid
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent with a borate ester. A general and reliable method for preparing (2-(2-Morpholinoethoxy)phenyl)boronic acid is outlined below. This protocol is based on well-established synthetic transformations for analogous compounds.
Reaction Scheme:
A generalized synthetic workflow.
Experimental Protocol:
Step 1: Lithiation of 2-(2-Morpholinoethoxy)bromobenzene
-
To a solution of 2-(2-morpholinoethoxy)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour to ensure complete formation of the aryllithium species. The causality behind this low-temperature addition is to prevent unwanted side reactions and ensure regioselective metal-halogen exchange.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The use of a slight excess of the borate ester ensures complete consumption of the highly reactive organolithium intermediate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2). This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield (2-(2-Morpholinoethoxy)phenyl)boronic acid as a solid.
Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic boronic acid protons in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum are key validation points.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The morpholinoethoxy-substituted phenyl moiety is a common feature in a number of potent and selective kinase inhibitors. (2-(2-Morpholinoethoxy)phenyl)boronic acid serves as a crucial building block for the introduction of this key pharmacophore.
A notable example is in the synthesis of tyrosine kinase inhibitors. For instance, the core of certain inhibitors can be constructed via a Suzuki-Miyaura coupling between a halogenated heterocyclic core and (2-(2-Morpholinoethoxy)phenyl)boronic acid.
Illustrative Suzuki-Miyaura Coupling Protocol:
Generalized Suzuki-Miyaura coupling workflow.
Step-by-Step Methodology:
-
In a reaction vessel, combine the halogenated heterocycle (1.0 eq), (2-(2-Morpholinoethoxy)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq). The use of an excess of the boronic acid drives the reaction to completion.
-
Add a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. For electron-rich or sterically hindered coupling partners, more active catalysts and stronger bases may be required. The ortho-substituent on the boronic acid can influence the reaction kinetics, sometimes necessitating higher temperatures or longer reaction times.
Characterization and Analytical Data
Thorough characterization is essential to confirm the structure and purity of (2-(2-Morpholinoethoxy)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy chain, and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns will be consistent with the ortho-substitution pattern. The broad singlet for the B(OH)₂ protons is often observable.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids, with the sp²-hybridized boron typically appearing in a specific chemical shift range.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.
Conclusion
(2-(2-Morpholinoethoxy)phenyl)boronic acid, with its unique combination of a reactive boronic acid moiety and a medicinally relevant morpholine-containing side chain, is a valuable and versatile building block for drug discovery and development. Its application in the synthesis of kinase inhibitors highlights its potential for creating novel therapeutics. The synthetic and coupling protocols provided in this guide, grounded in established chemical principles, offer a reliable framework for researchers to utilize this important reagent in their synthetic campaigns. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and strategically designed building blocks like (2-(2-Morpholinoethoxy)phenyl)boronic acid will undoubtedly increase.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
